5-(Benzyloxy)pyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazine family, characterized by the presence of a benzyloxy group at the 5-position and a carbonyl group at the 3-position. This compound has garnered attention due to its potential pharmacological applications, particularly in the fields of analgesic and anti-inflammatory research.
This compound can be synthesized from various precursors through established organic synthesis methods. The initial steps often involve the modification of pyridazinone derivatives, which are then subjected to benzylation reactions to introduce the benzyloxy substituent.
5-(Benzyloxy)pyridazin-3(2H)-one is classified as a pyridazine derivative, specifically a substituted pyridazinone. Its structural features contribute to its classification within medicinal chemistry, particularly for compounds exhibiting biological activity against certain enzyme targets.
The synthesis of 5-(benzyloxy)pyridazin-3(2H)-one typically involves several key steps:
5-(Benzyloxy)pyridazin-3(2H)-one can participate in various chemical reactions, including:
The mechanism of action for 5-(benzyloxy)pyridazin-3(2H)-one involves its interaction with target enzymes such as carbonic anhydrases. The benzyloxy group is believed to enhance binding affinity due to its hydrophobic interactions within the enzyme's active site.
In biological evaluations, this compound has shown significant inhibition against human carbonic anhydrase II isoform with inhibition constants ranging from single-digit nanomolar levels (5.3 nM) to higher values depending on structural modifications .
5-(Benzyloxy)pyridazin-3(2H)-one has potential applications in medicinal chemistry due to its biological activity. It has been explored for:
Pyridazin-3(2H)-one, a diazine heterocycle featuring adjacent nitrogen atoms and a lactam group, has evolved into a cornerstone of rational drug design due to its exceptional hydrogen-bonding capacity and metabolic stability. Unlike its tautomeric form (3-hydroxypyridazine), the keto-dominant structure provides a rigid planar framework amenable to diverse functionalization at positions 2, 4, 5, and 6. This scaffold’s versatility is exemplified by its presence in pharmacologically active compounds across cardiovascular (e.g., pimobendan), anti-inflammatory (e.g., polmacoxib), and anticancer domains [6] [8]. The scaffold’s significance stems from its ability to mimic peptide bonds or purine fragments, enabling targeted interactions with enzymes and receptors. For instance, its carbonyl oxygen acts as a hydrogen-bond acceptor, while the ring nitrogen (N-2) can serve as a donor, facilitating binding to biological targets like carbonic anhydrases (CAs), phosphodiesterases (PDEs), and cyclooxygenases (COX) [2] [8].
The synthetic accessibility of pyridazin-3(2H)-ones further cemented their privileged status. Classical routes involve cyclocondensation of γ-keto acids with hydrazines, as demonstrated in the synthesis of 6-aryl-4,5-dihydropyridazinones, which are readily dehydrogenated to aromatic analogs [6] [8]. Modern catalytic methods, including palladium-catalyzed cross-coupling of halogenated derivatives, have expanded access to complex 4,5-disubstituted variants critical for structure-activity relationship (SAR) studies [5] [8]. This adaptability allows precise modulation of electronic properties, lipophilicity (LogP 1.7–2.5), and topological polar surface area (∼50 Ų), optimizing pharmacokinetic profiles [1] [7].
Table 1: Key Pharmacological Applications of Pyridazin-3(2H)-one Derivatives
Biological Target | Therapeutic Area | Representative Derivative | Biological Effect |
---|---|---|---|
PDE-III | Cardiovascular | Pimobendan | Inotropic agent |
COX-2 / hCA | Anti-inflammatory | Polmacoxib | Dual inhibitor for osteoarthritis |
5-LOX / hCA | Anti-inflammatory | Benzyloxy-sulfonates (e.g., 7b) | Multi-target inhibition [3] |
Serotonin pathways | Cancer | Kynurenate modulators | Anti-proliferative in HCT116 cells [6] |
MCH receptor | Metabolic disorders | 2-THP-protected pyridazinones | Antagonists (patented) [7] |
The strategic incorporation of 5-(benzyloxy) groups into pyridazin-3(2H)-one scaffolds represents a significant advancement in enhancing target affinity and isoform selectivity. This moiety, characterized by a phenylmethyl ether linkage, serves dual roles: as a steric and electronic modulator of the heterocycle’s reactivity, and as a hydrophobic pharmacophore engaging with target binding pockets. Synthetic methodologies for introducing benzyloxy groups evolved from classical O-alkylation to sophisticated protection-deprotection strategies, addressing challenges in regioselectivity and functional group compatibility.
Synthetic Methodologies:Early approaches relied on direct alkylation of 5-hydroxypyridazinones with benzyl bromides under basic conditions (e.g., K₂CO₃/acetonitrile). For example, 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (3) reacted with substituted benzyl bromides (4a–c) to yield 5-(benzyloxy) derivatives 5a–c in >90% yield [3]. Challenges arose when acid-sensitive groups (e.g., alkynes) were present, necessitating alternative protecting groups. The methoxymethyl (MOM) group emerged as a solution, cleavable by Lewis acids (AlCl₃ in toluene) without affecting alkynyl substituents [5]. Similarly, tetrahydropyranyl (THP) protection, as in CAS 1008517-75-6 (5-(Benzyloxy)-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one), enabled selective functionalization at N-2 or O-5, later deprotected under mild acidic conditions [7].
Impact on Target Engagement:The benzyloxy group’s hydrophobic aryl moiety significantly influences binding to enzymes like carbonic anhydrases (CAs). SAR studies revealed that benzyloxy-substituted pyridazinones (5a–c) exhibited enhanced selectivity for tumor-associated isoforms hCA IX/XII over off-target cytosolic hCA I/II. For instance, 5c (R=4-CF₃-benzyl) showed Kᵢ values of 4.9 nM (hCA IX) and 18.4 nM (hCA XII), outperforming acetazolamide (AAZ) and the unsubstituted parent 3 (Kᵢ = 45.1 nM for hCA IX) [3]. This selectivity stems from interactions between the benzyl ring’s substituents and hydrophobic residues in the CA active site.
Table 2: Influence of 5-(Benzyloxy) Substituents on CA Inhibition (Kᵢ, nM)
Compound | R Group | hCA I | hCA II | hCA IX | hCA XII |
---|---|---|---|---|---|
3 | H | 23.5 | 55.8 | 45.1 | 5.3 |
5a | Benzyl | 98.3 | 5.3 | 14.8 | 32.2 |
5b | 4-Cl-Benzyl | 116.3 | 37.1 | 12.3 | 26.1 |
5c | 4-CF₃-Benzyl | 221.5 | 106.4 | 4.9 | 18.4 |
AAZ | – | 250 | 12 | 25 | 5.8 |
Multi-Target Applications:Beyond CA inhibition, 5-(benzyloxy)pyridazinones demonstrate versatility as multi-target ligands. In anti-inflammatory drug discovery, they were integrated into dual COX-2/5-LOX inhibitors by merging sulfonamide "warheads" (for COX-2/CA) with benzyloxy "spacers" that occupy hydrophobic regions of 5-LOX. Compound 7b (alkyl sulfonate) reduced inflammation in vivo by simultaneously inhibiting COX-2 (IC₅₀ ~0.1 µM), 5-LOX (IC₅₀ ~2.5 µM), and hCA XII (Kᵢ 17.2 nM) [3]. In cancer therapeutics, benzyloxy-appended pyridazinones like V suppressed HCT116 colon cancer proliferation (IC₅₀ ~10 µM) by modulating kynurenic acid pathways, without toxicity in Artemia salina assays (LC₅₀ >100 µg/mL) [6].
Recent patents highlight innovations in MCH receptor antagonism, where 5-(benzyloxy)-2-THP-protected derivatives (e.g., WO-2009103478-A1) leverage the group’s conformational flexibility to optimize receptor fit [7]. This evolution—from simple alkylation to target-driven design—underscores the 5-(benzyloxy) moiety’s role in expanding pyridazinone’s therapeutic relevance.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7